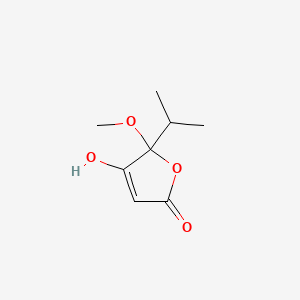
5-(2-Hydroxyethyl)pyrazolidin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Hydroxyethyl)pyrazolidin-3-one is a derivative of pyrazolidine . Pyrazolidine is a heterocyclic compound that is stable in air but is hygroscopic . The molecular formula of this compound is C5H10N2O2 .
Synthesis Analysis
The synthesis of pyrazolidin-3-ones has been a subject of interest due to their applicability in industrial processes and biological activity . One method involves the reaction of α-substituted propenals with activated hydrazines . Another approach involves the ‘ring switching’ transformation of commercially available 5,6-dihydro-2H-pyran-2-one with hydrazine hydrate .Molecular Structure Analysis
The molecular formula of this compound is C5H10N2O2 . This indicates that the compound contains 5 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are quite interesting. For instance, the compound can undergo oxidative aromatization and bromination under mild conditions with a HBr-H2O2 system . Another reaction involves the reduction of certain compounds with NaBH4, mesylation of the resulting alcohols, and cyclization of the mesylates with hydrazine hydrate .科学的研究の応用
Inhibitors of Bacterial Enzymes : Compounds related to 5-(2-Hydroxyethyl)pyrazolidin-3-one have been shown to inhibit enzymes in bacteria, such as the Escherichia coli UDP-N-acetylenolpyruvyl glucosamine reductase (MurB), with potential as antimicrobial agents against various bacterial strains (Gilbert et al., 2006).
Synthesis of β-Lactam Antibiotic Analogs : Derivatives of this compound have been used in the synthesis of β-lactam antibiotics, highlighting their potential in developing new antibiotic compounds (Panfil et al., 2002).
Cyclic α-Monocarbonyl Azo-Compounds Synthesis : This compound and its derivatives have been explored in the synthesis of cyclic α-monocarbonyl azo-compounds, indicating a role in producing diverse organic structures (Nagata & Kamata, 1970).
Anodic N-N Bond Formation in Organic Synthesis : It's been used in sustainable synthetic approaches in organic chemistry, particularly in anodic N-N bond formation, indicating its utility in environmentally friendly chemical syntheses (Gieshoff et al., 2016).
Antitubercular Activity : Some derivatives of this compound have been investigated for their antitubercular properties, especially against Mycobacterium tuberculosis (Samala et al., 2014).
Synthesis of Tetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-diones : A novel synthesis route starting from this compound to produce tetrahydropyrazolo[1,5-c]pyrimidine-2,7(1H,3H)-diones, indicating its role in complex heterocyclic compound synthesis (Mirnik et al., 2013).
Oxidative Functionalization in Organic Chemistry : This compound is involved in oxidative functionalization processes, showing its significance in creating chemically diverse structures (Terent’ev et al., 2017).
Synthesis of Antidiabetic Agents : Derivatives of this compound have been used in synthesizing potential antidiabetic agents, highlighting its role in the development of new therapeutic drugs (Kees et al., 1995).
Safety and Hazards
将来の方向性
The future directions for the study of 5-(2-Hydroxyethyl)pyrazolidin-3-one and related compounds are promising. There is a growing interest in the efficient and selective synthesis of pyrazolidinone derivatives due to their applicability in industrial processes and biological activity . The development of new synthetic methods and the exploration of their biological activities are areas of ongoing research .
特性
IUPAC Name |
5-(2-hydroxyethyl)pyrazolidin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c8-2-1-4-3-5(9)7-6-4/h4,6,8H,1-3H2,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBOTYLQJKYKJH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NNC1=O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

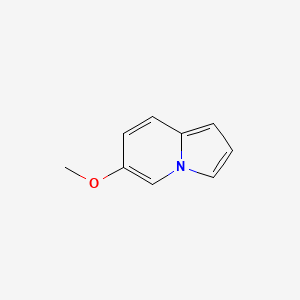

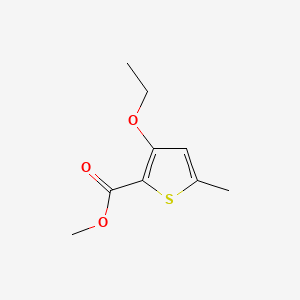
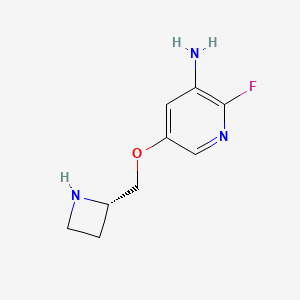
![4,5-Dihydroimidazo[4,5,1-hi]indol-2-amine](/img/structure/B575734.png)
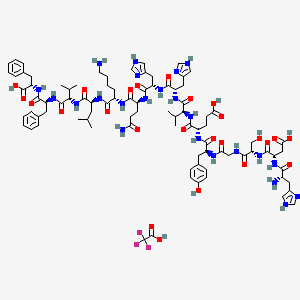
![7-methoxy-1H-pyrazolo[1,5-a]benzimidazole](/img/structure/B575736.png)
![5-Oxa-1,7-diazabicyclo[4.2.0]octan-8-one](/img/structure/B575738.png)
